
2-(4-(Benzyloxy)phenyl)thiazolidine
Übersicht
Beschreibung
Thiazolidines are a class of heterocyclic compounds containing a ring system composed of sulfur, nitrogen, and three carbon atoms. The compound "2-(4-(Benzyloxy)phenyl)thiazolidine" is a derivative of this class, which has been explored for various biological activities and synthetic applications.
Synthesis Analysis
The synthesis of thiazolidine derivatives often involves the cyclization of amino acids or their derivatives with aldehydes or ketones. For instance, a one-pot synthesis method has been reported for the preparation of 2-isopropyl-3-benzyl-1,3-thiazolidin-4-ones using valine, arenealdehydes, and mercaptoacetic acid . Similarly, novel asymmetric thiazolidine derivatives have been synthesized from (S)-2-amino-3-(4-(benzyloxy)phenyl)-1-(thiazolidin-3-yl)propan-1-one and various substituted aldehydes .
Molecular Structure Analysis
The molecular structure of thiazolidine derivatives is characterized by the presence of a thiazolidine ring, which can adopt different conformations. For example, a "pincer" conformation has been observed in the crystal structure of a thiazolidine derivative, with phenylimino substituents extending outwards . The molecular and crystal structures of 1-oxo-1-λ4-1,2,4-thiadiazolidin-3-ones, a related class, have been determined by X-ray structure analysis, revealing deviations from planarity in the thiadiazolidine ring .
Chemical Reactions Analysis
Thiazolidine derivatives can participate in various chemical reactions, including oxidative cyclization, which can lead to the formation of new C-N and S-N bonds . The interaction of thiazolidine derivatives with aldehydes and ketones has also been studied, as seen in the reaction of D-penicillamine with benzaldehyde to yield a thiazolidine carboxylic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidine derivatives are influenced by their molecular structure. The presence of substituents on the phenyl ring can significantly affect the functional activities of these compounds, such as inhibiting cell proliferation and inducing apoptosis . The antimicrobial activity of thiazolidin-4-one derivatives has been evaluated, showing significant activity against both gram-positive and gram-negative bacteria . Additionally, the pharmacological properties, including antidiabetic, hypolipidemic, anti-hypertensive, and antimicrobial activities, have been associated with the thiazolidine core and its substituents .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Synthesis Techniques and Behavior in Solution : The synthesis of thiazolidine derivatives, including methods like condensation and esterification, offers insights into their structural behavior in solution. For instance, the synthesis of Thiazolidine-2,4-dicarboxylic acid from glyoxylic acid and L(-)R-cysteine through acid-catalyzed epimerization mechanisms provides a foundational understanding of thiazolidine compounds (Refouvelet et al., 1994).
Antimicrobial Applications
- Antibacterial Properties : Certain thiazolidinone derivatives demonstrate promising antibacterial activities. For example, a series of 2-(2,4-dioxo-5-[4-(4-phenyl-thiazol-2-ylsulfamoyl)-benzylidene]-thiazolidin-3yl)-n-phenyl-acetamide derivatives have been found effective against bacteria like Staphylococcus Aureus and Escherichia Coli (Juddhawala et al., 2011).
Antioxidant and Anticancer Activities
- Antioxidant Effects : Thiazolidin-4-one derivatives have been evaluated for their antioxidant potential, with certain compounds showing high activity. For instance, 2-[(4-NO2)-phenyl]-4-oxo-thiazolidin-3-yl propionic acid ethyl ester demonstrated significant antioxidant capacity, comparable to that of ascorbic acid (Apotrosoaei et al., 2014).
- Potential in Cancer Treatment : Novel thiazolidine derivatives exhibit promising anticancer activities. For example, benzimidazol-diphenyl-2-imino-thiazolidine-4-ols synthesized through a sustainable method showed potent effects against human lung cancer, indicating their potential as anticancer agents (Bangade et al., 2021).
Diabetes and Metabolic Disorder Research
- Antidiabetic Agents : Thiazolidine derivatives have been identified as potential antidiabetic agents. A study on 5-[4-(2-methyl-2-phenylpropoxy)-benzyl]thiazolidine-2,4-dione (AL-321) and related compounds revealed significant hypoglycemic and hypolipidemic activities, highlighting their potential in diabetes management (Sohda et al., 1982).
Multi-Functional Molecular Synthesis
- Development of Multi-Action Drug Candidates : Thiazolidinones are being explored as multi-action drug candidates, potentially targeting various degenerative disorders. For example, 2-(substituted phenyl imino)-5-benzylidene-4-thiazolidinones are being studied for their anti-inflammatory, antinociceptive, and free-radical scavenging activities, indicating their versatility as therapeutic agents (Chawla et al., 2019).
Wirkmechanismus
The result of the action of thiazolidines can include changes at the molecular and cellular level, such as changes in gene expression or cellular metabolism. These changes can have downstream effects on various biochemical pathways in the body .
The action of thiazolidines can be influenced by various environmental factors, such as the presence of other compounds or conditions in the body. For example, the efficacy of a thiazolidine compound might be affected by the presence of certain enzymes that can metabolize the compound, potentially reducing its effectiveness .
Safety and Hazards
Zukünftige Richtungen
Thiazolidine derivatives, including “2-(4-(Benzyloxy)phenyl)thiazolidine”, have diverse therapeutic and pharmaceutical activity and are used in probe design . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on . This diversity in the biological response makes it a highly prized moiety . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
Biochemische Analyse
Biochemical Properties
2-(4-(Benzyloxy)phenyl)thiazolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein . This inhibition can affect various signaling pathways within the cell. Additionally, this compound has been found to interact with proteins involved in oxidative stress response, thereby exhibiting antioxidant properties .
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the VEGFR-2 and EGFR tyrosine kinase pathways, which are crucial for cell proliferation and survival . This compound also impacts gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis . Furthermore, this compound can modulate cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with tyrosine kinases results in the inhibition of these enzymes, thereby affecting downstream signaling pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions contribute to its overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell proliferation and apoptosis . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exhibit beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of careful dose selection in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . For example, it is metabolized by cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many xenobiotics . This compound can also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, which influence its localization and accumulation within specific cellular compartments . These interactions are crucial for its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. It has been found to localize to the cytoplasm and nucleus, where it can interact with various biomolecules . Additionally, post-translational modifications, such as phosphorylation, can influence its targeting to specific organelles . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-(4-phenylmethoxyphenyl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-2-4-13(5-3-1)12-18-15-8-6-14(7-9-15)16-17-10-11-19-16/h1-9,16-17H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAJTHNVORAUAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594818 | |
| Record name | 2-[4-(Benzyloxy)phenyl]-1,3-thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937602-44-3 | |
| Record name | 2-[4-(Benzyloxy)phenyl]-1,3-thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




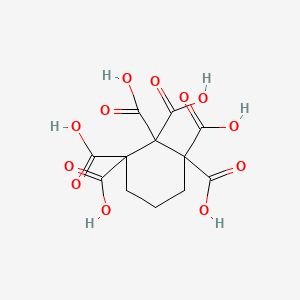

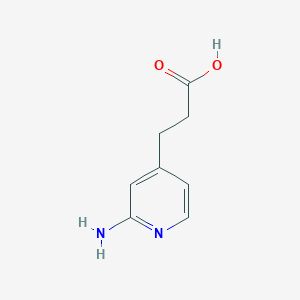
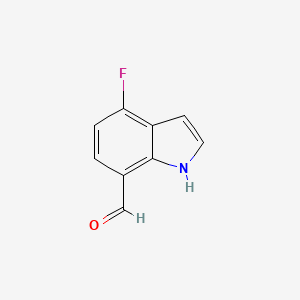
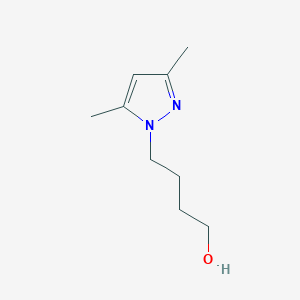
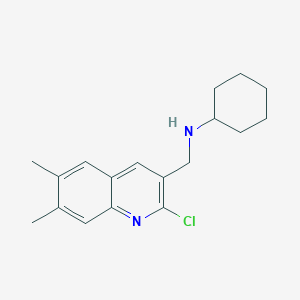
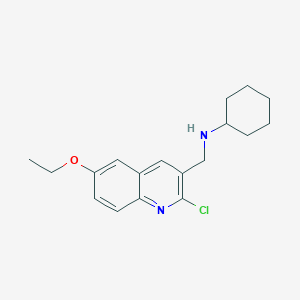
![7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1342209.png)




